3-甲氧羰基苯基异硫氰酸酯

描述

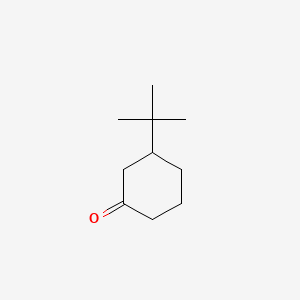

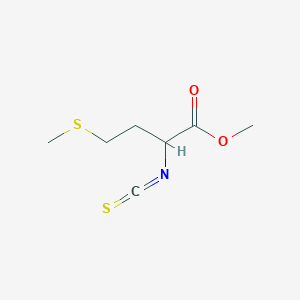

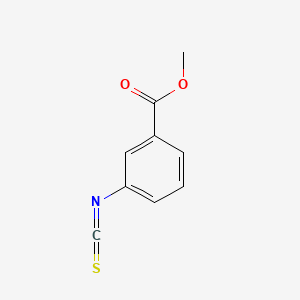

3-Methoxycarbonylphenyl isothiocyanate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Methoxycarbonylphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxycarbonylphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxycarbonylphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 化学合成和分子结构分析

- 3-甲氧羰基苯基异硫氰酸酯已被用于合成复杂的化学结构。例如,它与二胺和肼反应,生成四氢喹唑啉-4-酮,这是一类具有潜在药用应用的化合物(Cherbuliez et al., 1967)。同样,它参与合成新的多缩合杂环化合物,在材料科学和有机化学中具有重要意义(Calestani et al., 2001)。

2. 光伏器件开发

- 在可再生能源领域,特别是太阳能电池技术中,基于3-甲氧羰基苯基异硫氰酸酯的化合物已被探索。例如,其衍生物已被研究用于改善与聚噻吩给体在光伏器件中的相容性,从而提高太阳能电池性能(Popescu et al., 2006)。

3. 胆碱酯酶抑制和药物化学

- 异硫氰酸酯,包括3-甲氧羰基苯基异硫氰酸酯,已被研究其潜在的胆碱酯酶抑制活性。这在治疗像阿尔茨海默病这样的神经退行性疾病的背景下尤为重要(Burčul et al., 2018)。

4. 先进材料合成

- 这种化合物还在先进材料的合成中找到了应用,例如在用于有机电子中的统计共聚物的制备中。这些应用对于薄膜晶体管和太阳能电池等技术的发展至关重要(Minkler et al., 2019)。

5. 荧光传感器开发

- 它已被用于后合成修饰金属-有机框架,以创建荧光传感器。这在分析化学领域对于检测特定金属离子如Fe3+具有重要意义(Du et al., 2017)。

作用机制

Target of Action

Isothiocyanates (ITCs), including 3-Methoxycarbonylphenyl isothiocyanate, are known to interact with various intracellular targets . One of the primary targets of ITCs is tubulin , a protein that plays a crucial role in cell division and structure.

Mode of Action

ITCs inhibit tubulin polymerization . This means they prevent tubulin proteins from assembling into microtubules, structures that are essential for cell division and intracellular transport .

Biochemical Pathways

ITCs affect multiple biochemical pathways. They are known to induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and influence processes such as tumorigenesis, apoptosis, cell cycle, and metastasis .

Pharmacokinetics

The molecular weight of the compound is 19322 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of tubulin polymerization by ITCs can lead to cell cycle arrest, particularly in the G2/M phase . This can result in the inhibition of cell proliferation and induction of apoptosis, especially in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxycarbonylphenyl isothiocyanate. It’s important to note that the safety data sheet for this compound suggests that it can be harmful if swallowed, in contact with skin, or inhaled . Therefore, appropriate safety measures should be taken when handling this compound.

生化分析

Biochemical Properties

3-Methoxycarbonylphenyl isothiocyanate plays a significant role in biochemical reactions, particularly in nucleophilic addition reactions . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cysteine residues in proteins, forming covalent bonds that can alter the protein’s function . This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein and the context of the reaction.

Cellular Effects

3-Methoxycarbonylphenyl isothiocyanate has been shown to influence various cellular processes. It can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and the depletion of glutathione (GSH) . This oxidative stress can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the Akt/NFκB pathway, which is involved in cell survival and proliferation . Additionally, 3-Methoxycarbonylphenyl isothiocyanate can modulate the expression of metastasis-related genes, such as MMP-2, Twist, and β-catenin .

Molecular Mechanism

The molecular mechanism of 3-Methoxycarbonylphenyl isothiocyanate involves its interaction with cysteine residues in proteins, leading to the formation of covalent bonds . This interaction can result in the inhibition or activation of enzymes, depending on the specific protein and the context of the reaction. The compound can also induce oxidative stress by generating reactive oxygen species and depleting glutathione . This oxidative stress can lead to the modulation of cell signaling pathways, such as the Akt/NFκB pathway, and the expression of genes involved in cell survival, proliferation, and metastasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxycarbonylphenyl isothiocyanate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that the compound can induce oxidative stress and modulate gene expression over extended periods . Additionally, the stability of 3-Methoxycarbonylphenyl isothiocyanate can affect its efficacy in biochemical reactions and cellular processes .

Dosage Effects in Animal Models

The effects of 3-Methoxycarbonylphenyl isothiocyanate can vary with different dosages in animal models. At lower doses, the compound can induce oxidative stress and modulate gene expression without causing significant toxicity . At higher doses, 3-Methoxycarbonylphenyl isothiocyanate can cause toxic effects, such as severe oxidative stress, cell death, and tissue damage . These dosage-dependent effects highlight the importance of carefully controlling the concentration of the compound in experimental settings.

Metabolic Pathways

3-Methoxycarbonylphenyl isothiocyanate is involved in various metabolic pathways, including the mercapturic acid pathway . In this pathway, the compound is conjugated with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic process can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 3-Methoxycarbonylphenyl isothiocyanate can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of 3-Methoxycarbonylphenyl isothiocyanate within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within cells . Additionally, the binding of 3-Methoxycarbonylphenyl isothiocyanate to proteins can influence its distribution within tissues and its overall bioavailability .

Subcellular Localization

The subcellular localization of 3-Methoxycarbonylphenyl isothiocyanate can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the interaction of 3-Methoxycarbonylphenyl isothiocyanate with cysteine residues in proteins can lead to its localization in the cytoplasm or nucleus . This subcellular localization can influence the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism .

属性

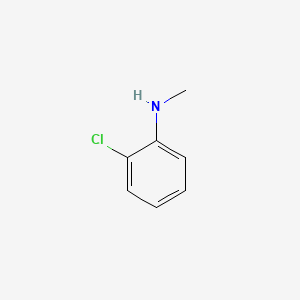

IUPAC Name |

methyl 3-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-3-2-4-8(5-7)10-6-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXFZEJJHPUMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185176 | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-66-4 | |

| Record name | Benzoic acid, 3-isothiocyanato-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3125-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003125664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxycarbonylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3125-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)